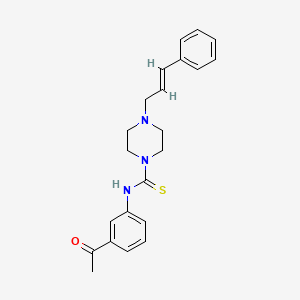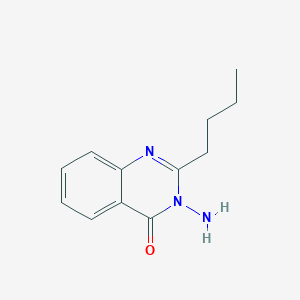![molecular formula C21H27FN4O2 B4732721 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4732721.png)
1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine
Übersicht
Beschreibung
1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine, also known as CPP-115, is a compound that has gained attention in the scientific community for its potential use in treating various neurological disorders. CPP-115 is a derivative of vigabatrin, which is used to treat epilepsy. CPP-115 has been found to have a similar mechanism of action to vigabatrin, but with fewer side effects.
Wirkmechanismus
1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can help to reduce the activity of neurons that are overactive in neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the brain. This compound increases the levels of GABA in the brain, which can help to reduce the activity of neurons that are overactive in neurological disorders. This compound has also been found to increase the levels of other neurotransmitters, such as dopamine and serotonin, which can help to improve mood and reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized in the laboratory. This compound has also been found to have fewer side effects than other drugs that are used to treat neurological disorders. However, the use of this compound in lab experiments is limited by its relatively low solubility in water.
Zukünftige Richtungen
1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine has shown promise in treating various neurological disorders, and there are several future directions for research on this compound. One future direction is to investigate the potential of this compound in treating other neurological disorders, such as schizophrenia and bipolar disorder. Another future direction is to investigate the potential of this compound in combination with other drugs for treating neurological disorders. Finally, future research could focus on improving the solubility of this compound in water to increase its effectiveness in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine has been found to be effective in treating various neurological disorders, including addiction, epilepsy, and neuropathic pain. This compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that inhibits the activity of neurons. This increase in GABA levels can help to reduce the activity of neurons that are overactive in neurological disorders.
Eigenschaften
IUPAC Name |
3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c22-17-8-4-5-9-18(17)25-12-14-26(15-13-25)20(27)11-10-19-23-24-21(28-19)16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRIFKDDJMVUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4732663.png)
![N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4732673.png)

![2-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4732683.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B4732686.png)
![1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4732693.png)
![3-(cyclohexylmethyl)-4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732698.png)
![N-(2,6-dibromo-4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4732702.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4732705.png)
![4-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4732715.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B4732716.png)

![N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4732732.png)
